![molecular formula C16H20N4O2 B3367116 tert-Butyl 2-(pyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 1624262-00-5](/img/structure/B3367116.png)
tert-Butyl 2-(pyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Overview
Description
Tert-Butyl 2-(pyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(pyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is not fully understood. However, it is believed to act as an allosteric inhibitor of protein kinase CK2, which prevents the activation of the enzyme and inhibits its activity. This, in turn, leads to the inhibition of cell growth and differentiation.
Biochemical and Physiological Effects:
Tert-Butyl 2-(pyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. The compound has also been shown to have a positive effect on the immune system by stimulating the production of cytokines, which are involved in the regulation of immune responses.
Advantages and Limitations for Lab Experiments
One of the main advantages of using tert-Butyl 2-(pyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate in lab experiments is its potential as a selective inhibitor of protein kinase CK2. This allows for the specific targeting of the enzyme and the study of its role in various biological processes. However, the compound has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Future Directions
There are several future directions for the study of tert-Butyl 2-(pyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate. One area of research is the development of more potent and selective inhibitors of protein kinase CK2. Another direction is the investigation of the compound's potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, the compound's effects on the immune system and its potential as an immunomodulatory agent warrant further study.
Scientific Research Applications
Tert-Butyl 2-(pyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate has shown promising results in various scientific research applications. It has been studied as a potential inhibitor of protein kinase CK2, which is involved in the regulation of cell growth and differentiation. The compound has also been investigated for its anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
tert-butyl 2-pyridin-2-yl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-16(2,3)22-15(21)19-8-9-20-12(11-19)10-14(18-20)13-6-4-5-7-17-13/h4-7,10H,8-9,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXGQAYJQJSFDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=CC(=N2)C3=CC=CC=N3)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701113483 | |
Record name | Pyrazolo[1,5-a]pyrazine-5(4H)-carboxylic acid, 6,7-dihydro-2-(2-pyridinyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701113483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(pyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate | |
CAS RN |
1624262-00-5 | |
Record name | Pyrazolo[1,5-a]pyrazine-5(4H)-carboxylic acid, 6,7-dihydro-2-(2-pyridinyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1624262-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo[1,5-a]pyrazine-5(4H)-carboxylic acid, 6,7-dihydro-2-(2-pyridinyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701113483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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